molecular formula C18H19N3O2S B2468283 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide CAS No. 946250-45-9

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide

Cat. No.: B2468283
CAS No.: 946250-45-9
M. Wt: 341.43
InChI Key: STALVTHMHMZICB-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide: is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a phenylbutanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide typically involves the following steps :

    S-Alkylation: The reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.

    Intramolecular Cyclization: Treatment of S-alkylated derivatives at different temperatures to induce intramolecular cyclization, forming thiazolopyrimidine derivatives.

    Acylation: Acylation of the 7-NH2 group of thiazolopyrimidine derivatives to afford the desired amide derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Pharmaceuticals: Investigation of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: Exploration of its properties for use in advanced materials, such as catalysts or sensors.

Mechanism of Action

The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: Another thiazolopyrimidine derivative with a quinoline ring system.

    Thiazolo[3,2-a]pyrimidine derivatives: A class of compounds with similar core structures but different substituents, exhibiting various biological activities.

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is unique due to its specific combination of a thiazolopyrimidine ring with a phenylbutanamide group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-14(13-8-6-5-7-9-13)16(22)20-15-12(3)19-18-21(17(15)23)11(2)10-24-18/h5-10,14H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STALVTHMHMZICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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